molecular formula C23H18BrFN2O3 B4067352 2-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B4067352
M. Wt: 469.3 g/mol
InChI Key: JVVSPJGWVFTIDS-UHFFFAOYSA-N
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Description

2-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C23H18BrFN2O3 and its molecular weight is 469.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is 468.04848 g/mol and the complexity rating of the compound is 802. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrocatalytic Multicomponent Assembling

The electrocatalytic multicomponent assembling involving derivatives of this compound results in excellent yields under mild conditions. This process demonstrates the compound's utility in synthesizing complex chemical structures efficiently. The assembling process uses aryl aldehydes, 4-hydroxycoumarin, and malononitrile, highlighting the compound's versatility in chemical reactions Zahra Vafajoo et al., 2014.

Structural Analysis and Crystallography

Crystal structure analysis of similar derivatives reveals detailed insights into their molecular configuration, emphasizing the importance of these compounds in understanding chemical and physical properties. This analysis aids in the exploration of potential applications in materials science and molecular engineering B. Kumar et al., 2016.

Antimicrobial Activity

Derivatives synthesized through oxidative difunctionalization have been characterized and evaluated for antimicrobial activity. This suggests their potential use in developing new antimicrobial agents, which is crucial for addressing antibiotic resistance issues M. Nagamani et al., 2019.

Anti-proliferative Properties

Research on benzochromene derivatives synthesized from reactions involving this compound has revealed significant anti-proliferative properties against certain cancer cell lines. These findings open new avenues for cancer treatment, specifically targeting apoptosis pathways in colorectal cancer Mina Hanifeh Ahagh et al., 2019.

Green Synthesis and Environmental Impact

The compound's derivatives have been synthesized using green chemistry principles, emphasizing the importance of environmentally friendly chemical processes. This approach not only yields pharmaceutically relevant compounds but also reduces the environmental impact of chemical synthesis R. Ramesh et al., 2016.

Cytotoxic Activity in Glioblastoma Cells

Research into the cytotoxic activity of benzo[h]quinoline and benzo[h]chromene derivatives in human glioblastoma cells highlights the potential of these compounds in treating aggressive brain tumors. This research provides crucial insights into the therapeutic applications of these compounds M. Haiba et al., 2016.

properties

IUPAC Name

2-amino-4-[5-bromo-2-[(3-fluorophenyl)methoxy]phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrFN2O3/c24-14-7-8-19(29-12-13-3-1-4-15(25)9-13)16(10-14)21-17(11-26)23(27)30-20-6-2-5-18(28)22(20)21/h1,3-4,7-10,21H,2,5-6,12,27H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVSPJGWVFTIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)OCC4=CC(=CC=C4)F)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 2
2-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 3
2-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 5
2-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 6
2-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

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